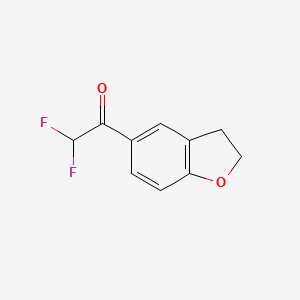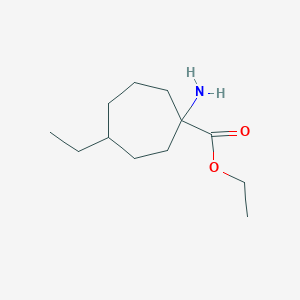
Ethyl 1-amino-4-ethylcycloheptane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-amino-4-ethylcycloheptane-1-carboxylate is an organic compound belonging to the class of cycloalkanes. This compound features a seven-membered ring with an amino group and an ethyl group attached to the first carbon, and an ethyl ester group attached to the fourth carbon. Its unique structure makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-amino-4-ethylcycloheptane-1-carboxylate typically involves the following steps:
Formation of the Cycloheptane Ring: Starting from a suitable precursor, such as cycloheptanone, the ring is formed through a series of cyclization reactions.
Introduction of Functional Groups: The amino group and the ethyl ester group are introduced through nucleophilic substitution reactions. For instance, the amino group can be added using ammonia or an amine under basic conditions, while the ester group can be introduced via esterification using ethanol and a suitable acid catalyst.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: These reactors allow for precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity.
Catalysts: The use of catalysts, such as palladium or platinum, can enhance reaction rates and selectivity.
Automation: Automated systems for monitoring and controlling reaction parameters can improve efficiency and consistency in large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 1-amino-4-ethylcycloheptane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a catalyst like iron.
Major Products:
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or sulfonated derivatives.
Applications De Recherche Scientifique
Ethyl 1-amino-4-ethylcycloheptane-1-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its derivatives are used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which Ethyl 1-amino-4-ethylcycloheptane-1-carboxylate exerts its effects involves:
Molecular Targets: The compound can interact with enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: It may influence metabolic pathways, signal transduction, or gene expression, depending on the specific biological context.
Comparaison Avec Des Composés Similaires
- Ethyl 1-amino-4-methylcycloheptane-1-carboxylate
- Ethyl 1-amino-4-propylcycloheptane-1-carboxylate
- Ethyl 1-amino-4-butylcycloheptane-1-carboxylate
Uniqueness: Ethyl 1-amino-4-ethylcycloheptane-1-carboxylate is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties, making it a valuable compound for targeted research and applications.
Propriétés
Formule moléculaire |
C12H23NO2 |
|---|---|
Poids moléculaire |
213.32 g/mol |
Nom IUPAC |
ethyl 1-amino-4-ethylcycloheptane-1-carboxylate |
InChI |
InChI=1S/C12H23NO2/c1-3-10-6-5-8-12(13,9-7-10)11(14)15-4-2/h10H,3-9,13H2,1-2H3 |
Clé InChI |
URZUJSFGKLGYCG-UHFFFAOYSA-N |
SMILES canonique |
CCC1CCCC(CC1)(C(=O)OCC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


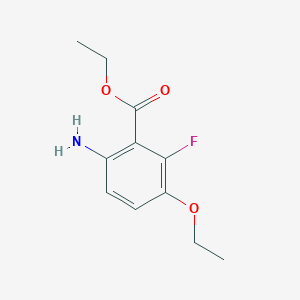

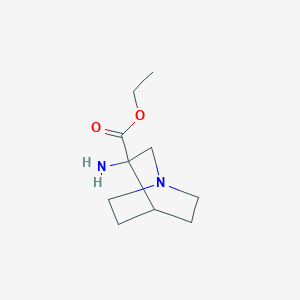
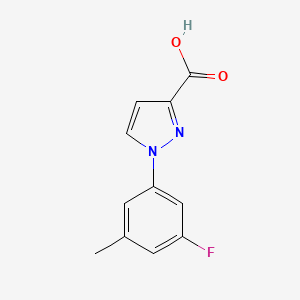
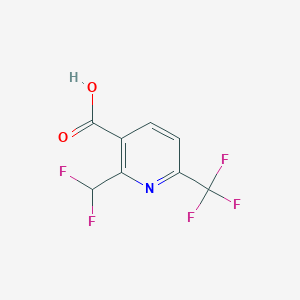
![(2R)-2-{[(2R)-2-aminopropanoyl]oxy}propanoicacidhydrochloride](/img/structure/B13572864.png)
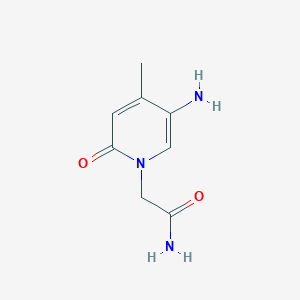
![1-[4-Hydroxy-3-(methoxycarbonyl)phenyl]cyclopropane-1-carboxylicacid](/img/structure/B13572869.png)
![1-{8-Fluoroimidazo[1,2-a]pyridin-3-yl}methanaminedihydrochloride](/img/structure/B13572870.png)
![[(2S)-4-(2-aminophenyl)morpholin-2-yl]methanol](/img/structure/B13572875.png)
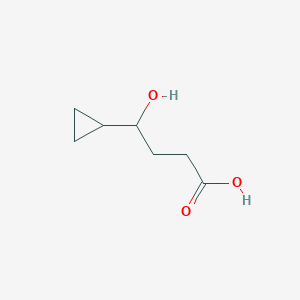
![N-cyclohexyl-2-{[(1-methyl-1H-1,2,3-benzotriazol-6-yl)methyl]amino}acetamide hydrochloride](/img/structure/B13572892.png)
